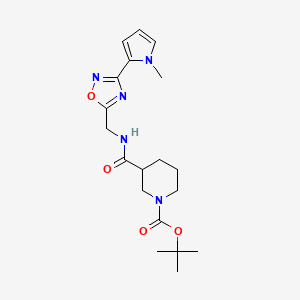![molecular formula C18H20N4O3 B2408344 N-(フラン-2-イルメチル)-5-メチル-N-((1-メチル-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-イル)メチル)イソキサゾール-3-カルボキサミド CAS No. 1798517-23-3](/img/structure/B2408344.png)
N-(フラン-2-イルメチル)-5-メチル-N-((1-メチル-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-イル)メチル)イソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
この化合物の構造は、潜在的な薬理学的活性を示唆しています。研究者は、この化合物の誘導体を合成し、その生物学的効果を評価してきました。例えば、Szulczykらの研究は、N-(フラン-2-イルメチル)-1H-テトラゾール-5-アミンの新規誘導体12種類を調べました 。これらの誘導体は、抗菌活性と抗マイコバクテリア活性のスクリーニングが行われました。化合物6は、抗菌研究において有望な結果を示し、表皮ブドウ球菌の増殖を阻害しました。この分野におけるさらなる研究は、新規抗菌剤につながる可能性があります。
抗がん研究
この化合物に関する具体的な研究は限られていますが、その構造的特徴は、抗がん研究にとって興味深いものです。フランとオキサゾール部分は、潜在的な抗腫瘍特性と関連付けられています 。研究者は、がん細胞株に対するこの化合物の効果を調べ、その細胞毒性を評価することができます。
抗酸化特性
フラン誘導体は、この化合物など、その抗酸化の可能性について研究されてきました。抗酸化物質は、細胞を酸化ストレスから保護し、フリーラジカルによる損傷に関連する病気の予防に重要な役割を果たします。この化合物の抗酸化活性を調査することで、貴重な洞察を得ることが可能になります .
神経疾患
この化合物中のシクロペンタ[c]ピラゾール部分は、潜在的な神経活性があることを示唆しています。研究者は、神経細胞、神経伝達物質系、神経保護機構に対するこの化合物の効果を調べることができます。
要約すると、N-(フラン-2-イルメチル)-5-メチル-N-((1-メチル-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-イル)メチル)イソキサゾール-3-カルボキサミドは、様々な科学分野で有望です。その全潜在力を解き明かし、その作用機序を理解するためには、さらなる研究が必要です。 🌟
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, likely inhibiting its activity . This inhibition could prevent the activation of the receptor’s tyrosine kinase domain, which would normally trigger a signal transduction cascade leading to DNA synthesis and cell proliferation. By blocking this pathway, the compound could potentially halt the growth of cancer cells.
Biochemical Pathways
The compound’s interaction with EGFR affects the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could disrupt these pathways, leading to inhibited growth and induced apoptosis in cancer cells.
Result of Action
The compound has shown potent anticancer activities against EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It exhibited weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702) . This suggests that the compound could be effective against certain types of cancer with minimal toxicity to normal cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-9-15(20-25-12)18(23)22(10-13-5-4-8-24-13)11-16-14-6-3-7-17(14)21(2)19-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDYONWBUMKEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2408262.png)
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)



![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)



![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
